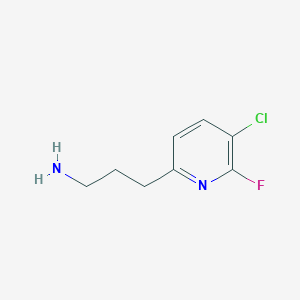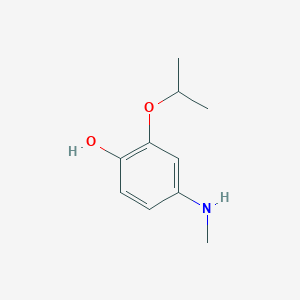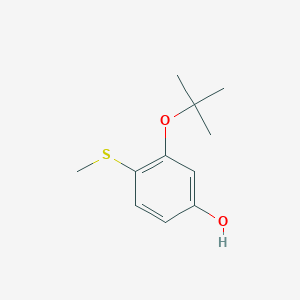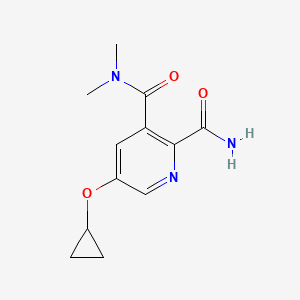
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, and two dimethylamide groups at the 2 and 3 positions of the pyridine ring.
Preparation Methods
The synthesis of 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-2,3-dicarboxylic acid with N,N-dimethylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the dimethylamide groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide include other pyridine derivatives with different substituents at the 2 and 3 positions. For example:
5-Cyclopropoxy-N3,N3-dimethylpyridine-3,4-dicarboxamide: This compound has a similar structure but with the carboxamide groups at the 3 and 4 positions.
5-Cyclopropoxy-N3,N4-dimethylpyridine-3,4-dicarboxamide: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-N,3-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)9-5-8(18-7-3-4-7)6-14-10(9)11(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |
InChI Key |
BKYURAPCUDAONM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


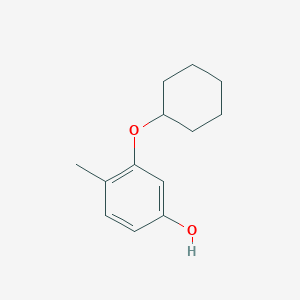
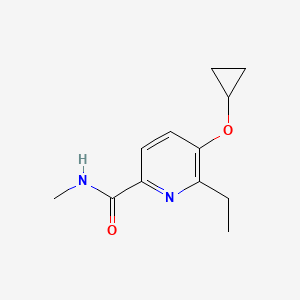

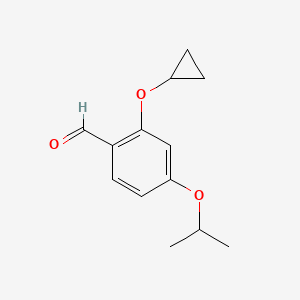
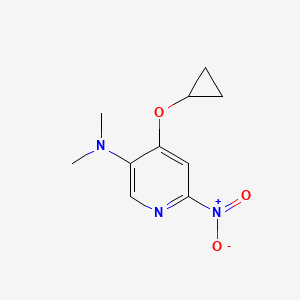
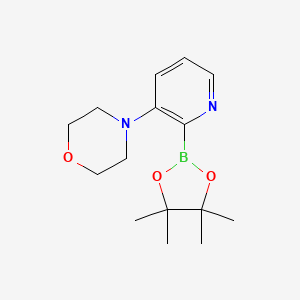
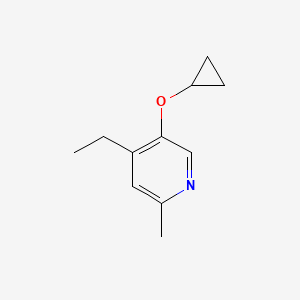

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)

